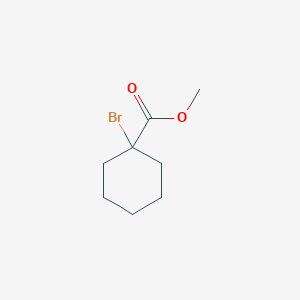

Methyl 1-bromocyclohexanecarboxylate

描述

Methyl 1-bromocyclohexanecarboxylate is an organic compound with the molecular formula C(_8)H(_13)BrO(_2). It is a brominated ester derived from cyclohexane and is known for its utility in various organic synthesis reactions. This compound is characterized by its relatively high boiling point of 115-116°C at 19 mm Hg and a density of 1.39 g/mL at 25°C .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 1-bromocyclohexanecarboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. This process typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .

化学反应分析

Types of Reactions: Methyl 1-bromocyclohexanecarboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH(^-)), alkoxide ions (RO(^-)), and amines (RNH(_2)).

Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Reformatsky Reaction: This compound is used in the Reformatsky reaction, where it reacts with zinc and aldehydes or ketones to form β-hydroxy esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether or tetrahydrofuran (THF).

Reformatsky Reaction: Zinc dust in the presence of an aldehyde or ketone, often in solvents like benzene or toluene.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Reduction: The primary product is the corresponding alcohol.

Reformatsky Reaction: The major product is a β-hydroxy ester.

科学研究应用

Methyl 1-bromocyclohexanecarboxylate is a chemical compound with a variety of applications in organic synthesis. It has the molecular formula and a molecular weight of 221.09200 .

Chemical Properties

- SMILES string: COC(=O)C1(Br)CCCCC1

- InChI: 1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3

- Density: 1.39 g/mL at 25ºC

- Boiling Point: 115-116ºC at 19 mm Hg

- Flash Point: 222 °F

- Index of Refraction: n20/D 1.493

Applications

- Synthesis of Methyl 3-oxo-1-cyclohexene-1-carboxylate: this compound can be used in the preparation of methyl 3-oxo-1-cyclohexene-1-carboxylate .

- Reformatsky Reactions: It is utilized in the Reformatsky synthesis of 16-aryl-15-oxadispiro[5.1.5.3]hexadecane-7,14-diones . It reacts with zinc and substituted chalcones to yield spiro-3,4-dihydropyran-2-one derivatives .

- Grignard Reagents and Transition Metal Catalysis: It is useful in Grignard reactions and as a precursor in transition metal-catalyzed coupling reactions .

Safety Information

This compound is classified as a hazardous material. It is important to use appropriate personal protective equipment (PPE) such as faceshields, gloves, goggles, and type ABEK respirators when handling this chemical .

作用机制

The mechanism of action of methyl 1-bromocyclohexanecarboxylate in chemical reactions primarily involves the nucleophilic attack on the carbon atom bonded to the bromine. This leads to the displacement of the bromine atom and the formation of new carbon-heteroatom bonds. In biological systems, the brominated ester may interact with enzymes or receptors, potentially inhibiting their activity by forming covalent bonds with active site residues .

相似化合物的比较

Methyl 1-chlorocyclohexanecarboxylate: Similar in structure but contains a chlorine atom instead of bromine. It is less reactive in nucleophilic substitution reactions due to the weaker leaving group ability of chlorine.

Methyl 1-fluorocyclohexanecarboxylate: Contains a fluorine atom, which makes it even less reactive in nucleophilic substitution reactions but more stable.

Methyl 1-iodocyclohexanecarboxylate: Contains an iodine atom, making it more reactive than the brominated compound due to the better leaving group ability of iodine.

Uniqueness: Methyl 1-bromocyclohexanecarboxylate is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its bromine atom provides a good leaving group, facilitating various nucleophilic substitution reactions, while its ester group allows for further functionalization .

生物活性

Methyl 1-bromocyclohexanecarboxylate (CAS No. 3196-23-4) is a brominated ester with potential applications in organic synthesis and medicinal chemistry. Its biological activity has been explored through various studies, particularly in the context of its reactivity and effects on biological systems. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₈H₁₃BrO₂

- Molecular Weight : 221.09 g/mol

- Density : 1.39 g/mL at 25°C

- Boiling Point : 115-116°C

- Flash Point : 222°F

Synthetic Applications

This compound is primarily utilized in the Reformatsky reaction, where it acts as a reagent to form various spirocyclic compounds. This reaction has been shown to yield significant products with potential biological activities, particularly against cancer cell lines.

Table 1: Overview of Synthetic Reactions Involving this compound

| Reaction Type | Product Description | Yield (%) |

|---|---|---|

| Reformatsky Reaction | Spiro-3,4-dihydropyran-2-one derivatives | 69-84 |

| Reaction with N,N-bis(arylmethylidene)benzidines | Bis-spiro-cyclohexane-β-lactams | 54-91 |

Anticancer Properties

Recent studies have indicated that derivatives synthesized from this compound exhibit promising anticancer activity. For instance, spirocyclic β-lactams derived from this compound have shown significant cytotoxicity against breast cancer cell lines.

Case Study Findings:

- A study demonstrated that specific spirocyclic compounds derived from this compound had IC₅₀ values comparable to standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Antibacterial Activity

The antibacterial properties of derivatives synthesized from this compound have also been explored. The incorporation of metal nanoparticles in the synthesis process has been shown to enhance the antibacterial efficacy of these compounds.

Research Insights:

- A combination of spirocyclic β-lactams with superparamagnetic iron oxide nanoparticles exhibited improved antibacterial activity compared to their non-complexed counterparts .

The proposed mechanism for the biological activity of this compound derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. The specific interactions at the molecular level are still under investigation, but preliminary data suggests that these compounds may interfere with cellular signaling pathways critical for tumor growth.

Safety and Handling

This compound is classified as hazardous. It requires careful handling due to its corrosive nature and potential health risks upon exposure.

Safety Data Sheet Highlights:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 1-bromocyclohexanecarboxylate, and what safety precautions are critical during synthesis?

- Methodological Answer : The compound is typically synthesized via esterification of 1-bromocyclohexanecarboxylic acid using methanol under acidic catalysis or through nucleophilic substitution of methyl cyclohexanecarboxylate derivatives with brominating agents (e.g., NBS or PBr₃). Safety protocols include using explosion-proof equipment, grounding containers to prevent static discharge, and wearing flame-resistant lab coats and face shields due to its flammability (H226 hazard) .

Q. How should researchers characterize the purity and identity of this compound?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and purity, complemented by - and -NMR to confirm structural integrity. Elemental analysis ensures stoichiometric consistency. For novel derivatives, single-crystal X-ray diffraction (e.g., using OLEX2 or SHELXL) provides definitive structural validation .

Q. What are the key safety considerations when handling this compound in the lab?

- Methodological Answer : Work in a fume hood with explosion-proof ventilation. Avoid contact with strong oxidizers and bases to prevent hazardous reactions. Immediate first aid for skin exposure involves thorough washing with soap and water; inhalation requires fresh air and medical attention. Static discharge prevention tools (e.g., non-sparking tools) are mandatory .

Advanced Research Questions

Q. How does this compound participate in intramolecular cyclization reactions, and what mechanistic insights are critical for optimizing yields?

- Methodological Answer : The bromine atom acts as a leaving group in Reformatsky-type reactions, enabling nucleophilic attack on carbonyl groups. For example, in spiroheterocycle synthesis (e.g., azetidin-2-ones), reaction kinetics can be studied via -NMR to track intermediate formation. Optimize solvent polarity (e.g., THF vs. DMF) and temperature to stabilize transition states .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., yields, byproducts) involving this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or impurities in reagents. Conduct control experiments with rigorously dried solvents (e.g., molecular sieves) and purified starting materials. Use high-resolution LC-MS to identify byproducts and adjust stoichiometry or catalyst loading (e.g., Zn or Cu catalysts) to suppress side reactions .

Q. How can researchers leverage crystallographic tools to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Utilize OLEX2 for structure solution and SHELXL for refinement, particularly for chiral centers or conformational isomers. For low-quality crystals, synchrotron X-ray sources improve resolution. Pair crystallographic data with DFT calculations to validate electronic environments and hydrogen-bonding networks .

Q. What advanced applications exist for this compound in medicinal chemistry or material science?

- Methodological Answer : The compound serves as a precursor for bioactive β-lactams and spiroheterocycles. Explore its use in catalytic asymmetric synthesis (e.g., organocatalyzed Michael additions) or as a building block for polymer crosslinking agents. In enzyme studies, modify the cyclohexane ring to probe substrate specificity in esterase-catalyzed hydrolyses .

属性

IUPAC Name |

methyl 1-bromocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWRVPVPLQMTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393248 | |

| Record name | Methyl 1-bromocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3196-23-4 | |

| Record name | Methyl 1-bromocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-bromocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。